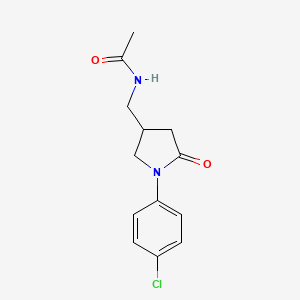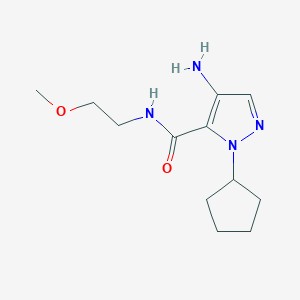![molecular formula C16H14N2O4 B2839744 4-{[3-(4-Aminophenyl)-3-oxopropanoyl]amino}benzoic acid CAS No. 864936-16-3](/img/structure/B2839744.png)
4-{[3-(4-Aminophenyl)-3-oxopropanoyl]amino}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-{[3-(4-Aminophenyl)-3-oxopropanoyl]amino}benzoic acid” is a specialty product for proteomics research . It has a molecular formula of C16H14N2O4 and a molecular weight of 298.3 .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 298.3 . Detailed physical and chemical properties such as melting point, boiling point, and density would require further experimental studies .Scientific Research Applications
Advanced Oxidation Processes
The degradation of recalcitrant compounds like acetaminophen (ACT) in aqueous media through advanced oxidation processes (AOPs) has been extensively studied. This review highlights the by-products of ACT degradation, their biotoxicity, and the computational methods predicting the most reactive sites on the ACT molecule. The findings suggest that certain by-products, including 4-aminophenol and benzoic acid, could be harmful to ecosystems if released untreated. This underscores the importance of AOPs in enhancing the degradation of pollutants like ACT (Qutob, Hussein, Alamry, & Rafatullah, 2022).
Pharmacological Applications of Nitisinone
The review on nitisinone (NTBC) degradation processes highlights its pharmacological importance in treating hepatorenal tyrosinemia, despite its limited use as a herbicide due to environmental concerns. The stability of NTBC in various conditions and the identification of stable degradation products contribute to understanding its safe medical application (Barchańska, Rola, Szczepankiewicz, & Mrachacz, 2019).
Biological Activity of Carboxylic Acids
A comprehensive review of natural carboxylic acids, including benzoic acid, highlights their antioxidant, antimicrobial, and cytotoxic activities. The study explores the relationship between the structural differences of selected carboxylic acids and their bioactivity, offering insights into their potential therapeutic applications (Godlewska-Żyłkiewicz et al., 2020).
Gut Function Regulation by Benzoic Acid
Research on benzoic acid, commonly used as an antibacterial and antifungal preservative in foods and feeds, suggests its potential to improve gut health. Studies using piglet models and porcine intestinal epithelial cells show that appropriate levels of benzoic acid can enhance gut functions by regulating enzyme activity, immunity, and microbiota (Mao, Yang, Chen, Yu, & He, 2019).
Therapeutic Effects of Chlorogenic Acid
Chlorogenic Acid (CGA), a dietary polyphenol found in green coffee extracts and tea, has demonstrated a range of therapeutic roles including antioxidant, antibacterial, and anti-inflammatory activities. CGA's impact on lipid and glucose metabolism suggests its potential in treating metabolic disorders such as diabetes and obesity, highlighting the need for further research to optimize its biological and pharmacological effects (Naveed et al., 2018).
Safety and Hazards
properties
IUPAC Name |
4-[[3-(4-aminophenyl)-3-oxopropanoyl]amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4/c17-12-5-1-10(2-6-12)14(19)9-15(20)18-13-7-3-11(4-8-13)16(21)22/h1-8H,9,17H2,(H,18,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSUQUWMAMKUYBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CC(=O)NC2=CC=C(C=C2)C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbaldehyde](/img/structure/B2839663.png)

![[(1-Cyanocyclohexyl)carbamoyl]methyl 1-benzothiophene-2-carboxylate](/img/structure/B2839665.png)
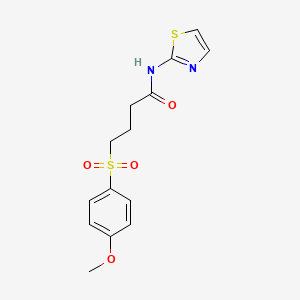
![4-chloro-N-[2-[3-(2-morpholin-4-yl-2-oxoethyl)sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2839668.png)
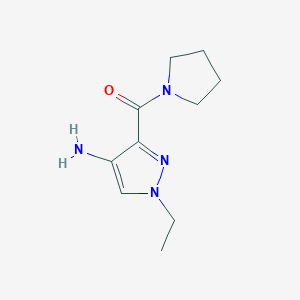
![8-{(2E)-2-[4-(benzyloxy)benzylidene]hydrazinyl}-7-ethyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2839673.png)
![N-ethyl-2-[4-(4-iodobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-amine](/img/structure/B2839675.png)
![2-phenoxy-N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2839676.png)
![2-[(2-Hydroxyethyl)(pyrimidin-2-yl)amino]ethan-1-ol](/img/structure/B2839677.png)
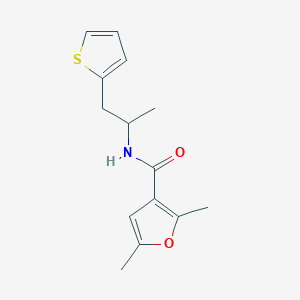
![2-{1-[(Tert-butoxy)carbonyl]-3-ethenylazetidin-3-yl}acetic acid](/img/structure/B2839681.png)
